6-Methoxy-3-(4-nitrophenyl)chromen-2-one
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Overview
Description
6-Methoxy-3-(4-nitrophenyl)chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-(4-nitrophenyl)chromen-2-one typically involves the condensation of 4-nitrobenzaldehyde with 6-methoxy-2H-chromen-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-3-(4-nitrophenyl)chromen-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The chromen-2-one core can undergo oxidation to form corresponding quinones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 6-Methoxy-3-(4-aminophenyl)chromen-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the chromen-2-one core.
Scientific Research Applications
6-Methoxy-3-(4-nitrophenyl)chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: The compound is explored for its use in organic electronics and as a fluorescent probe.
Biological Studies: It is used in the study of enzyme inhibition and as a model compound for understanding the interactions of chromen-2-one derivatives with biological targets.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(4-nitrophenyl)chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
6-Methoxy-3-(4-aminophenyl)chromen-2-one: A reduction product of the nitro compound.
4-Methoxy-3-(4-nitrophenyl)chromen-2-one: A positional isomer with the methoxy group at a different position.
6-Hydroxy-3-(4-nitrophenyl)chromen-2-one: A hydroxyl derivative with different physicochemical properties.
Uniqueness: 6-Methoxy-3-(4-nitrophenyl)chromen-2-one is unique due to the presence of both methoxy and nitro groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
6-methoxy-3-(4-nitrophenyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-21-13-6-7-15-11(8-13)9-14(16(18)22-15)10-2-4-12(5-3-10)17(19)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLZEMJLXONUAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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